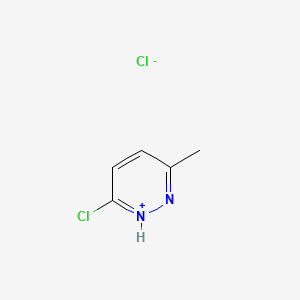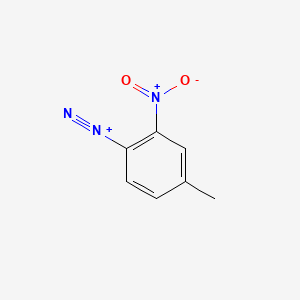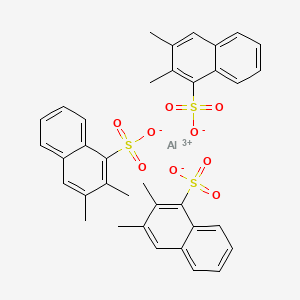
Aluminum tris(dimethylnaphthalenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum tris(dimethylnaphthalenesulfonate) is a coordination compound where an aluminum ion is coordinated with three dimethylnaphthalenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum tris(dimethylnaphthalenesulfonate) typically involves the reaction of aluminum salts with dimethylnaphthalenesulfonic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of aluminum tris(dimethylnaphthalenesulfonate) may involve large-scale reactions using aluminum chloride or aluminum sulfate as the aluminum source. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Types of Reactions:
Oxidation: Aluminum tris(dimethylnaphthalenesulfonate) can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur where the dimethylnaphthalenesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to replace the existing ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the dimethylnaphthalenesulfonate ligands.
科学的研究の応用
Aluminum tris(dimethylnaphthalenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of aluminum tris(dimethylnaphthalenesulfonate) involves its ability to coordinate with various molecular targets. The aluminum ion can interact with different functional groups, leading to changes in the chemical and physical properties of the target molecules. This coordination can affect molecular pathways and processes, making the compound useful in various applications.
類似化合物との比較
Aluminum tris(8-hydroxyquinoline): Known for its use in organic light-emitting diodes (OLEDs).
Aluminum tris(salophen): Used in catalysis and as a fluorescent probe in biological imaging.
Uniqueness: Aluminum tris(dimethylnaphthalenesulfonate) is unique due to its specific ligand structure, which imparts distinct properties and applications compared to other aluminum coordination compounds. Its ability to act as a catalyst and its potential in biological and industrial applications make it a valuable compound in scientific research.
特性
分子式 |
C36H33AlO9S3 |
|---|---|
分子量 |
732.8 g/mol |
IUPAC名 |
aluminum;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C12H12O3S.Al/c3*1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3*3-7H,1-2H3,(H,13,14,15);/q;;;+3/p-3 |
InChIキー |
XLYCRIMUZNACND-UHFFFAOYSA-K |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
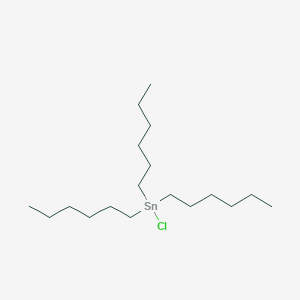
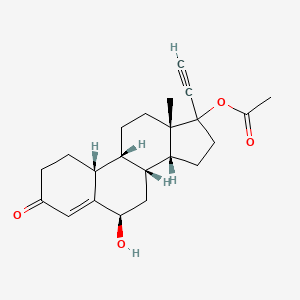

![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
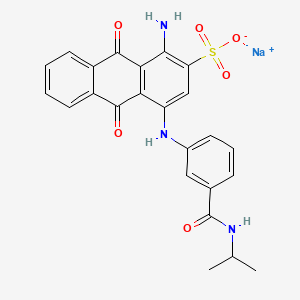
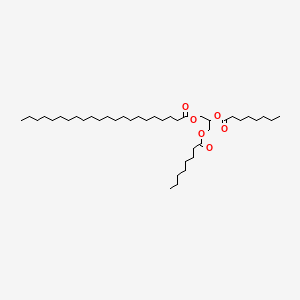
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
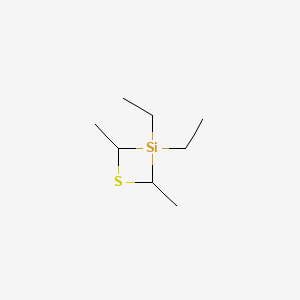
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
